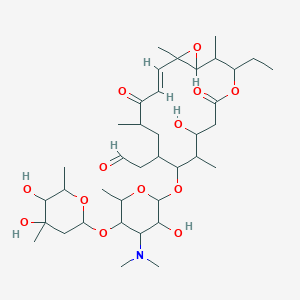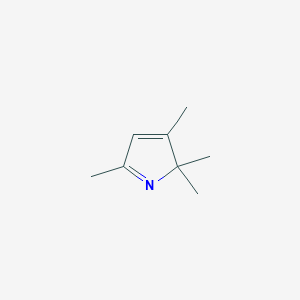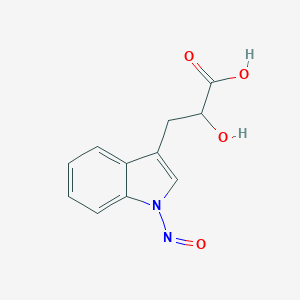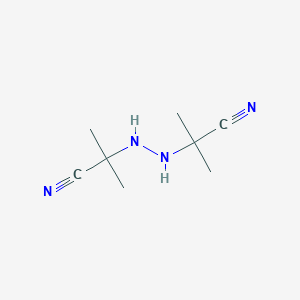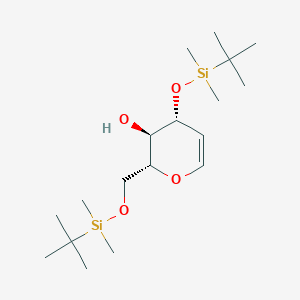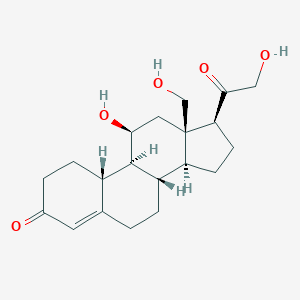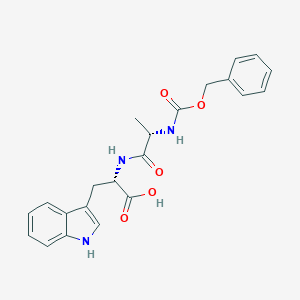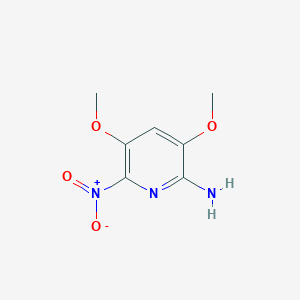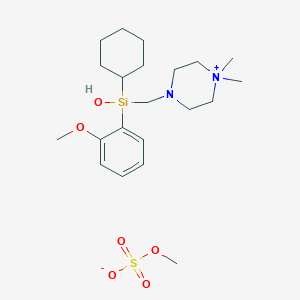
Mesihc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesihc, also known as 2-(4-methylphenyl)-2-(morpholin-4-yl)acetohydrazide, is a chemical compound that has been studied for its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of mesihc is not fully understood. However, it is believed to act through the induction of apoptosis, or programmed cell death, in cancer cells. Mesihc has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
Mesihc has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, as well as to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth. Mesihc has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of mesihc for lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of mesihc is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are a number of future directions for research on mesihc. One area of interest is in understanding its mechanism of action more fully, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for mesihc, as well as to investigate its potential in combination with other cancer therapies. Finally, more research is needed to determine the safety and efficacy of mesihc in human clinical trials.
Synthesemethoden
Mesihc can be synthesized through a multistep process involving the reaction of 4-methylbenzaldehyde with hydrazine hydrate, followed by reaction with morpholine and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Mesihc has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells. Additionally, mesihc has been shown to inhibit the growth and metastasis of cancer cells in vivo in animal models.
Eigenschaften
CAS-Nummer |
115945-18-1 |
|---|---|
Produktname |
Mesihc |
Molekularformel |
C21H38N2O6SSi |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-(2-methoxyphenyl)silane;methyl sulfate |
InChI |
InChI=1S/C20H35N2O2Si.CH4O4S/c1-22(2)15-13-21(14-16-22)17-25(23,18-9-5-4-6-10-18)20-12-8-7-11-19(20)24-3;1-5-6(2,3)4/h7-8,11-12,18,23H,4-6,9-10,13-17H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
BGGYXMKCQZHAAZ-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |
Kanonische SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |
Synonyme |
2-methoxy-sila-hexocyclium MeSiHC o-methoxy-sila-hexocyclium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



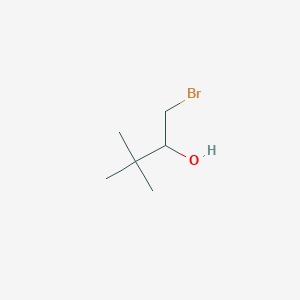
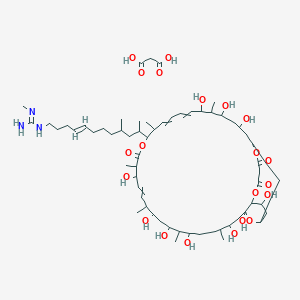
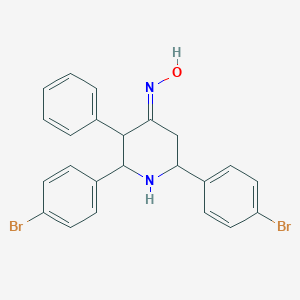

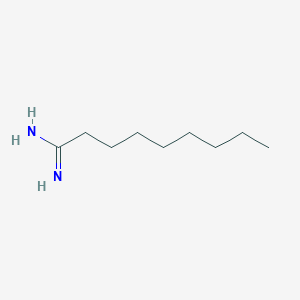
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
